

Application Notes and Protocols: Molecular Docking of 2-Aminobenzothiazole with Target Proteins

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Compound of Interest

2-Amino-4,5dihydrobenzo[D]thiazol-6(7H)-one

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Introduction

2-Aminobenzothiazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] [3] These compounds exert their effects by interacting with various biological targets, and understanding these interactions at a molecular level is crucial for rational drug design and development. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[4][5] This document provides a detailed protocol for performing molecular docking studies of 2-aminobenzothiazole derivatives with their target proteins, with a specific focus on anticancer targets.

Target Proteins for 2-Aminobenzothiazole

The 2-aminobenzothiazole scaffold has been investigated for its inhibitory activity against a variety of protein targets implicated in cancer and other diseases. These include:

- Tyrosine Kinases: EGFR, VEGFR-2, CSF1R, FAK, and MET[6][7]
- Serine/Threonine Kinases: Aurora, CDK, CK, RAF, and DYRK2[6][7]



- PI3K Kinase: Particularly the PI3Ky isoform[1][8]
- Other Cancer-Related Proteins: BCL-XL, HSP90, mutant p53, DNA topoisomerases, HDAC, NSD1, LSD1, and FTO[6][7]

A significant body of research has focused on the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from molecular docking and in vitro studies of 2-aminobenzothiazole derivatives against key protein targets.

Table 1: Molecular Docking Scores of 2-Aminobenzothiazole Derivatives against PI3Kγ (PDB: 7JWE)

Compound ID	LibDock Score	Target Protein	PDB Code
OMS1	113.524	РІЗКу	7JWE
OMS2	121.194	РІЗКу	7JWE
OMS5	118.069	РІЗКу	7JWE
OMS14	134.458	РІЗКу	7JWE
OMS15	138.055	РІЗКу	7JWE
OMS16	153.032	РІЗКу	7JWE
Gedatolisib (Reference)	81.11	РІЗКу	7JWE

Data sourced from Salih, O. M., et al. (2024).[9]

Table 2: In Vitro Biological Activity of 2-Aminobenzothiazole Derivatives



Compound ID	Biological Activity	Target Protein/Cell Line
OMS1	47% inhibition @ 100 μM	РІЗКү
OMS2	48% inhibition @ 100 μM	РІЗКү
OMS5	IC50: 22.13 - 61.03 μM	A549 (Lung Cancer), MCF-7 (Breast Cancer)
OMS14	IC50: 22.13 - 61.03 μM	A549 (Lung Cancer), MCF-7 (Breast Cancer)
Compound 54	IC50 = 1.03 nM	ΡΙ3Κα
Rilu-1	IC50 = 7.15 μM	HK853 (Histidine Kinase)
Rilu-2	IC50 = 1.21 μM	HK853 (Histidine Kinase)

Data compiled from multiple sources.[6][8][9][10]

Experimental Protocols

A generalized molecular docking protocol involves several key stages, from target and ligand preparation to the final analysis of results.[11] This protocol is adaptable to various molecular docking software such as AutoDock, AutoDock Vina, Glide, or LibDock.[12][13]

Protein Preparation

The initial step involves preparing the 3D structure of the target protein.

- Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of PI3Ky can be obtained with PDB code 7JWE.[1][8]
- Clean the Protein Structure:
 - Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands (unless the ligand's binding site is the target).[14][15]
 - If the protein has multiple chains, retain only the chain of interest for the docking study.[15]



- Check for and repair any missing residues or loops in the protein structure using modeling software like Chimera or Maestro.[14][16]
- · Add Hydrogens and Assign Charges:
 - Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.[15]
 - Assign partial charges to each atom using a force field such as CHARMm or AMBER.[17]
 [18] This step is crucial for calculating electrostatic interactions.

Ligand Preparation

The 2-aminobenzothiazole derivative (ligand) must also be prepared for docking.

- Create 2D Structure: Draw the 2D structure of the 2-aminobenzothiazole derivative using chemical drawing software like ChemDraw or MarvinSketch.[14]
- Convert to 3D and Minimize Energy:
 - Convert the 2D structure to a 3D conformation.[19]
 - Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[10][19]
- Assign Charges and Define Rotatable Bonds:
 - Assign partial charges to the ligand atoms.[18]
 - Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.[11][18]

Grid Generation

A grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for binding poses.[20][21]

 Define the Binding Site: The binding site can be defined based on the location of a cocrystallized ligand in the PDB structure or by using binding site prediction tools.[9][22]



- Generate the Grid Box: Create a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.[23]
- Pre-calculate Potentials: The docking software will pre-calculate the interaction potentials (e.g., electrostatic and van der Waals) for each grid point, which speeds up the docking calculation.[21]

Molecular Docking

With the prepared protein and ligand, and the defined grid box, the docking simulation can be performed.

- Select a Docking Algorithm: Choose a suitable docking algorithm. Common choices include Lamarckian Genetic Algorithm in AutoDock or the LibDock algorithm.[1]
- Run the Docking Simulation: The software will systematically explore different conformations and orientations of the ligand within the grid box, evaluating the binding energy for each pose.[24]
- Generate Docking Poses: The output will be a set of docked poses, each with a corresponding binding energy or docking score.[25]

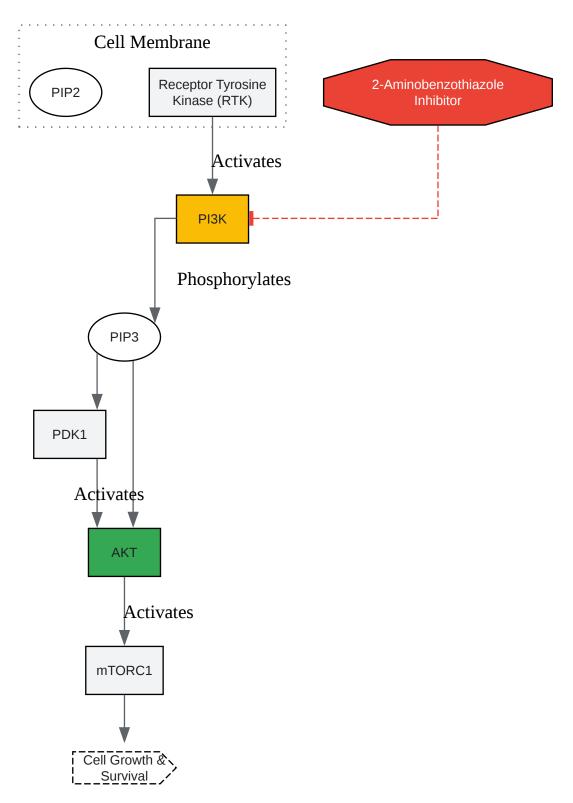
Analysis of Results

The final step is to analyze the docking results to identify the most likely binding mode.

- Evaluate Docking Scores: Rank the docked poses based on their binding energy or docking score. Lower binding energies generally indicate more favorable binding.[26][27]
- Visual Inspection: Visually inspect the top-ranked poses using molecular visualization software like PyMOL or Discovery Studio.[4][28] Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[4]
- RMSD Calculation: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a good prediction.[4][9]



Visualizations Signaling Pathway





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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives on PI3K.

Experimental Workflow

Caption: A generalized workflow for the molecular docking of 2-aminobenzothiazole derivatives with target proteins.

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